molecular formula C17H18N2O5S2 B2551580 ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate CAS No. 477504-69-1

ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate

Cat. No.: B2551580
CAS No.: 477504-69-1
M. Wt: 394.46
InChI Key: LDAYNROMIVJMBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C17H18N2O5S2 and its molecular weight is 394.46. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Radiosensitization and Cytotoxicity

Research conducted by Threadgill et al. (1991) on a series of nitrothiophenes, including compounds structurally related to ethyl 2-(5-nitrothiophene-2-carboxamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate, investigated their potential as radiosensitizers and bioreductively activated cytotoxins. The study found that compounds with strong tertiary amine bases or oxiranes exhibited potent radiosensitizing properties. Although systemic toxicity at higher doses limited their application, these findings contribute to understanding the therapeutic potential of nitrothiophenes in enhancing the efficacy of radiotherapy (Threadgill et al., 1991).

Antimicrobial Activity

Altundas et al. (2010) synthesized a series of novel cycloalkylthiophene-Schiff bases, including derivatives structurally similar to the compound . These substances were evaluated for their antibacterial and antifungal activities against various pathogenic strains. Some compounds demonstrated activity comparable to established antibiotics and antifungals, indicating the potential of cycloalkylthiophene derivatives in developing new antimicrobial agents (Altundas et al., 2010).

Luminescent Materials

Teiber and Müller (2012) explored the synthesis of 2,4-disubstituted thiophenes through a consecutive three-component synthesis involving (hetero)aroyl chlorides, alkynes, and ethyl 2-mercapto acetate. The resultant thiophene derivatives, due to their structural properties, exhibit high blue luminescence. This research highlights the application of thiophene derivatives in creating luminescent materials for potential use in electronic and photonic devices (Teiber & Müller, 2012).

Future Directions

Thiophene and its derivatives have shown extensive significance in the pharmaceutical field because of their varied biological and clinical applications . There is an urgent need to design effective, potent and novel antimicrobial agents with better pharmacodynamic and pharmacokinetic properties . Therefore, the synthesis and investigation of new structural prototypes with more effective pharmacological activity is a topic of interest for medicinal chemists .

Properties

IUPAC Name

ethyl 2-[(5-nitrothiophene-2-carbonyl)amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O5S2/c1-2-24-17(21)14-10-6-4-3-5-7-11(10)26-16(14)18-15(20)12-8-9-13(25-12)19(22)23/h8-9H,2-7H2,1H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LDAYNROMIVJMBB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCC2)NC(=O)C3=CC=C(S3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.